Globotetraose

Shiga toxin receptor binding STEC

This oligosaccharide is the irreducible P-antigen (Gb4) epitope: GalNAcβ1-3Galα1-4Galβ1-4Glc. Its single GalNAc extension over Gb3 completely alters ligand specificity—Gb4 binds Stx2e (porcine edema disease) and parvovirus B19, while Gb3 does not. Researchers studying toxin neutralization, B19V tropism, or chemoenzymatic SSEA-3/4 synthesis require precisely this tetrasaccharide; Gb3 or Gb5 are not valid substitutes. Sourced from validated synthesis routes with ≥95% purity. Ideal for SPR, glycan microarrays, and anti-P antibody characterization.

Molecular Formula C26H45NO21
Molecular Weight 707.6 g/mol
CAS No. 75660-79-6
Cat. No. B594382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobotetraose
CAS75660-79-6
SynonymsGalNAcβ1-3Galα1-4Galβ1-4Glc
Molecular FormulaC26H45NO21
Molecular Weight707.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H45NO21/c1-7(33)27-13-17(38)14(35)9(3-29)43-24(13)47-22(8(34)2-28)23(48-26-21(42)19(40)16(37)11(5-31)45-26)12(6-32)46-25-20(41)18(39)15(36)10(4-30)44-25/h6,8-26,28-31,34-42H,2-5H2,1H3,(H,27,33)/t8-,9-,10-,11-,12+,13-,14+,15+,16+,17-,18+,19+,20-,21-,22-,23-,24+,25+,26-/m1/s1
InChIKeyVHTSJEJZPDUCFN-BZIGDIPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globotetraose (CAS 75660-79-6) | Gb4 Tetrasaccharide Core Structure & Glycobiology Procurement Guide


Globotetraose (Gb4, P antigen), a linear tetrasaccharide with the sequence GalNAcβ1-3Galα1-4Galβ1-4Glc , constitutes the carbohydrate core of globotetraosylceramide (Gb4Cer), a neutral glycosphingolipid ubiquitously present in vertebrate cell membranes and erythrocytes . This oligosaccharide serves as the fundamental scaffold for the globo-series glycosphingolipids, which mediate critical biological processes including cell adhesion, microbial pathogenesis, and immune recognition [1]. As a key component of the P1PK blood group system, globotetraose defines the P antigen phenotype and represents an essential research tool in glycobiology, infectious disease research, and immuno-oncology .

Globotetraose vs. Globotriaose (Gb3) and Globopentaose (Gb5): Why Oligosaccharide Chain Length Dictates Experimental Outcomes


The globo-series oligosaccharides (Gb3, Gb4, Gb5) share a common structural core but diverge fundamentally in their biological recognition profiles [1]. While globotriaose (Gb3, Pk antigen) is the primary receptor for the majority of Shiga toxin (Stx) variants implicated in human disease [2], the addition of a single N-acetylgalactosamine (GalNAc) residue yields globotetraose, which exhibits a starkly different binding specificity for distinct bacterial toxins and viral adhesins [3]. Further elongation to globopentaose (Gb5) introduces the SSEA-3 epitope, a marker associated with pluripotency and oncogenesis [4]. Consequently, experimental substitution of one globo-oligosaccharide for another is not valid; each compound possesses a unique and non-interchangeable molecular recognition signature that directly determines the outcome of binding, neutralization, and enzymatic assays.

Quantitative Evidence Guide: Globotetraose (Gb4) Differentiation vs. Closest Analogs


Shiga Toxin Variant Receptor Specificity: Globotetraose (Gb4) is the Preferred Receptor for Stx2e, Unlike Globotriaose (Gb3) for Stx1/Stx2

While the majority of Shiga toxin family members (Stx1, Stx2, Stx2c, Stx2d) utilize globotriaose (Gb3) as their primary cellular receptor, the edema disease-causing variant Stx2e exhibits a critical switch in receptor preference, demonstrating high affinity for globotetraose (Gb4) [1]. This differentiation is quantitative: recombinant bacteria engineered to express globotetraose on their surface neutralized 98.4% of the cytotoxicity of Stx2e in vitro, a capacity equivalent to that of the globotriose-expressing construct for the same toxin [2]. However, this same globotetraose-expressing bacterium had a markedly reduced capacity to neutralize Stx1 and Stx2c compared to the globotriose-expressing strain [2]. This evidence establishes that the presence of the terminal GalNAc residue in globotetraose confers a unique and non-overlapping specificity for Stx2e, a property not shared by Gb3.

Shiga toxin receptor binding STEC edema disease

Enzymatic Specificity of LgtD Glycosyltransferase: Preferential Affinity for Gb4 Over Gb3 Drives Exclusive Globopentaose Synthesis

The Haemophilus influenzae glycosyltransferase LgtD possesses dual β1,3-galactosyltransferase (GalT) and β1,3-N-acetylgalactosaminyltransferase (GalNAcT) activities, enabling the sequential conversion of globotriaose (Gb3) to globotetraose (Gb4) and then to globopentaose (Gb5) [1]. Crucially, in vitro kinetic analysis reveals that LgtD displays a differential affinity for its substrates that dictates the exclusive formation of Gb5 [2]. The enzyme exhibits a significantly higher affinity for globotetraose (Gb4) as an acceptor substrate for the β1,3-GalT reaction compared to its affinity for globotriaose (Gb3) as an acceptor for the β1,3-GalNAcT reaction [2]. This disparity in binding constants ensures that, in a mixed system, Gb4 is preferentially converted to Gb5 rather than accumulating as a terminal product [2].

enzymology glycosyltransferase substrate specificity metabolic engineering

Blood Group Antigen Specificity: Globotetraose (Gb4) Defines the P Antigen, Distinct from the Pk (Gb3) and p Phenotypes

Within the P1PK blood group system, the P antigen is unequivocally defined by the globotetraose (Gb4) structure, which is synthesized from the Pk antigen (globotriaose, Gb3) by the action of β1,3-N-acetylgalactosaminyltransferase (B3GALNT1) [1]. This enzymatic step is genetically and biochemically distinct. Individuals with the rare p phenotype lack both Pk (Gb3) and P (Gb4) antigens, while individuals with the P1k or P2k phenotype express Pk (Gb3) but lack P (Gb4) due to inactivating mutations in the B3GALNT1 gene [2]. The accumulation of Gb3 in the absence of Gb4 in Pk-positive individuals provides a clear, naturally occurring differential: the two oligosaccharides are not serologically interchangeable and define distinct phenotypes with different clinical implications (e.g., susceptibility to parvovirus B19, which preferentially binds Gb4) [3].

blood group antigens P1PK system glycolipid serology

Chromatographic Resolution of Globo-Series Isomers: LC-MS Distinguishes Globotetraose from Isoglobotetraose

The globo-series (Galα1-4Gal linkage) and isoglobo-series (Galα1-3Gal linkage) of glycosphingolipids represent structurally related but biologically distinct isomers. A key validation of compound identity and purity is the ability to resolve these isomers analytically [1]. Using liquid chromatography/mass spectrometry (LC-MS) with a graphitized carbon column, globotetraose (Gb4, GalNAcβ1-3Galα1-4Galβ1-4Glc) can be chromatographically resolved from its isomeric counterpart, isoglobotetraose (iGb4, GalNAcβ1-3Galα1-3Galβ1-4Glc) [1]. This analytical distinction is critical because isoglobotetraose is the precursor for the isoglobo-series, which includes the well-known cancer-associated antigen Globo-H [2]. The procurement of pure, structurally defined globotetraose, rather than a mixed or isomeric preparation, is non-negotiable for studies aiming to map the precise distribution and function of globo-series versus isoglobo-series glycans.

analytical chemistry glycomics LC-MS structural isomer

Validated Research & Industrial Application Scenarios for Globotetraose (CAS 75660-79-6)


Shiga Toxin (Stx2e) Receptor Binding and Neutralization Assays

Utilized as the defined, high-affinity receptor ligand for the Stx2e variant, which is implicated in porcine edema disease [1]. Essential for in vitro binding studies, surface plasmon resonance (SPR) analysis, and the development of toxin-neutralizing agents or adsorbents, where globotriaose (Gb3) is an inadequate substitute [2].

Enzymatic Synthesis of SSEA-3 (Globopentaose) and SSEA-4

Serves as the critical acceptor substrate for β1,3-galactosyltransferases (e.g., LgtD) in the chemoenzymatic or metabolically engineered synthesis of stage-specific embryonic antigens (SSEA-3 and SSEA-4), which are key markers in stem cell biology and targets for cancer immunotherapy [3].

Blood Group P Antigen Characterization and Parvovirus B19 Research

Employed as the definitive carbohydrate epitope for characterizing anti-P antibodies, studying the P1PK blood group system, and investigating the cellular attachment mechanisms of human parvovirus B19, which exhibits a specific tropism for globotetraose (P antigen)-expressing erythroid progenitor cells [4].

Glycan Microarray and Affinity Chromatography for Anti-Glycan Antibody Discovery

Incorporated into glycan microarrays or immobilized on solid supports (e.g., BSA-conjugated or affinity gels) for high-throughput screening of serum antibodies, discovery of novel glycan-binding proteins (GBPs), and isolation of globo-series-specific lectins or antibodies from complex biological mixtures [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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